Dinoseb-diolamine

Description

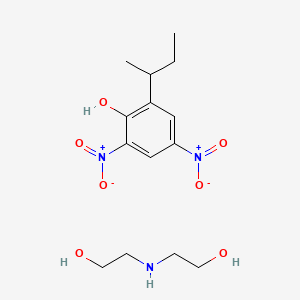

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53404-43-6 |

|---|---|

Molecular Formula |

C14H23N3O7 |

Molecular Weight |

345.35 g/mol |

IUPAC Name |

2-butan-2-yl-4,6-dinitrophenol;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H12N2O5.C4H11NO2/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;6-3-1-5-2-4-7/h4-6,13H,3H2,1-2H3;5-7H,1-4H2 |

InChI Key |

LITHUQSNACPLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)NCCO |

Origin of Product |

United States |

Environmental Transport, Transformation, and Persistence of Dinoseb and Its Derivatives

Environmental Fate Processes

The environmental behavior of dinoseb (B1670700) is influenced by a combination of abiotic and biotic processes that determine its degradation, persistence, and mobility across different environmental compartments, including soil, water, and air.

Abiotic degradation involves non-biological processes that break down chemical compounds. For dinoseb, the primary abiotic pathways are hydrolysis and photolysis.

Photolysis, or degradation by sunlight, is a more significant abiotic process for dinoseb compared to hydrolysis. canada.ca In surface waters, dinoseb may undergo photodegradation with a reported half-life of 14 to 18 days. nih.govepa.gov The rate of photolysis in water can be moderate but is highly variable, depending on factors such as water depth and turbidity, which affect light penetration. canada.ca The compound is also noted to be susceptible to decomposition by ultraviolet radiation in alkaline solutions. noaa.gov

Photolysis can also be a significant fate process on soil and plant surfaces. canada.ca In the atmosphere, dinoseb is expected to exist primarily in the vapor phase and its degradation is mainly driven by reactions with photochemically produced hydroxyl radicals. preventcancernow.canih.gov The estimated atmospheric half-life for this reaction varies, with estimates ranging from 2.56 to 14.1 days. canada.canih.govepa.gov

| Process | Medium | Half-life | Conditions/Notes |

|---|---|---|---|

| Hydrolysis | Water (pH 5-9) | Stable over 30 days | Considered a negligible pathway. nih.govorst.edu |

| Photolysis | Surface Water | 14-18 days | Rate is variable depending on water depth and turbidity. canada.canih.govepa.gov |

| Atmospheric Photolysis | Air | 2.56 - 14.1 days | Reaction with hydroxyl radicals. canada.canih.govepa.gov |

Biotic degradation, driven by microorganisms, plays a crucial role in the ultimate fate of dinoseb in the environment, particularly in soil and aquatic systems.

The biodegradation of dinoseb in soil is a variable process, with reported half-lives ranging from a few days to several months. orst.edu Field half-lives have been reported to be between 5 and 31 days, while one study estimated a half-life of about 100 days in sandy loam soil. orst.eduepa.gov Factors influencing these rates include the concentration of dinoseb, prior exposure of the microbial community, soil type, pH, and the degree of sorption to soil particles. canada.ca

Under aerobic (oxygen-present) conditions, dinoseb degradation is often slow or non-existent. nih.govresearchgate.net However, under anaerobic (oxygen-absent) conditions, microbial degradation can be quite effective. nih.gov Research has shown that creating anaerobic conditions in contaminated soil, for instance by adding a starchy material and flooding, can stimulate an anaerobic microbial consortium capable of completely degrading dinoseb. nih.govresearchgate.net In these reducing environments, the degradation pathway involves the reduction of the nitro groups on the dinoseb molecule to amino groups, forming intermediates such as 2-amino-4-nitro-o-sec-butylphenol, which are then further broken down. arc.sci.egnih.gov In soils with a history of contamination, the indigenous microflora may already be capable of degrading dinoseb if anaerobic conditions are established. researchgate.net

| Environmental Condition | Degradation Potential | Reported Half-life (DT₅₀) | Key Findings |

|---|---|---|---|

| Aerobic | Low / Not readily biodegradable | Variable, can be >100 days | Degradation is generally slow. epa.govnih.gov |

| Anaerobic | High | 5-31 days (field) | Complete degradation is possible with the right microbial consortium and conditions. orst.edunih.govresearchgate.net |

Similar to its behavior in soil, dinoseb is not considered to be readily biodegradable in most natural aquatic systems. canada.caepa.gov It is expected to break down slowly and persist in water. canada.cacanada.ca However, under specific conditions, microbial degradation can occur. An anaerobic consortium of bacteria has been shown to be capable of completely degrading dinoseb to acetate (B1210297) and CO2 in an environment with a low redox potential (Eh less than -200 mV). researchgate.net The degradation proceeds through several intermediate products. researchgate.net While specific microbial species responsible for dinoseb degradation in aquatic environments are not fully elucidated, some bacteria like Pseudomonas putida, Pseudomonas citronellolis, and Leclercia adecarboxylata have been shown to degrade related nitroaromatic compounds, suggesting their potential involvement. core.ac.uk

Biotic Transformation and Biodegradation Dynamics

Influence of Environmental Conditions on Biodegradation (e.g., pH, Soil Type, Temperature)

The biodegradation of dinoseb in soil and water is a slow process, significantly influenced by a variety of environmental factors. epa.govepa.gov Microbial breakdown is a key process in its degradation, but its efficiency is dependent on prevailing conditions. orst.edu Factors such as the concentration of dinoseb, the history of contamination at the site, soil type, pH, and temperature all play critical roles in its persistence. canada.ca

Research indicates that dinoseb's persistence is greater at higher concentrations, such as those found at spill sites, compared to normal application rates where mineralization can occur without significant accumulation. preventcancernow.ca The half-life of dinitroaniline herbicides, a related class, has been shown to increase under lower temperature conditions. nih.gov Similarly, the degradation of dinoseb is affected by temperature. nih.gov

Soil properties, particularly pH, soil type, and organic matter content, are crucial. Low pH conditions promote stronger adsorption of dinoseb to soil particles, which can, in turn, inhibit its biodegradation by making it less available to microorganisms. orst.edupreventcancernow.ca

Table 1: Factors Influencing Dinoseb Biodegradation

| Factor | Influence on Biodegradation Rate | Reference |

|---|---|---|

| Concentration | Higher concentrations lead to longer persistence. | preventcancernow.ca |

| Soil pH | Lower pH increases adsorption, potentially slowing biodegradation. | orst.educanada.capreventcancernow.ca |

| Temperature | Lower temperatures can increase persistence. | nih.gov |

| Soil Type | Adsorption varies with soil type (e.g., clay content), affecting availability. | canada.canih.gov |

| Prior Exposure | Soils with a history of exposure may have adapted microbial populations. | canada.ca |

Environmental Distribution and Mobility

Dinoseb possesses a high potential for leaching into groundwater, a characteristic attributed to its slow biodegradation rate and relatively weak binding to many soil types. epa.govherts.ac.uk The salt forms, including amine salts like dinoseb-diolamine, are significantly more water-soluble and bind less strongly to soil particles compared to the phenolic form, which increases their risk of contaminating groundwater. orst.edu

Numerous studies have confirmed its mobility and presence in groundwater systems. epa.govepa.govdelaware.govrevize.com A measured soil sorption coefficient (Koc) of approximately 120 to 124 indicates high mobility in soil. epa.govpreventcancernow.ca Field observations have substantiated these concerns. For instance, a 10-year study of wells in Ontario, Canada, identified dinoseb as a particularly persistent contaminant resulting from spills, agricultural runoff, and spray drift. orst.edu In Minnesota, groundwater near former dinoseb spill sites showed concentrations ranging from 0.29 to 86 parts per billion (ppb). health.state.mn.us

Table 2: Reported Dinoseb Concentrations in Groundwater

| Location | Concentration Range | Context | Reference |

|---|---|---|---|

| Ontario, Canada | 0.05 to 5,000 µg/L | Contamination from spills, runoff, and spray drift over 10 years. | orst.edu |

Volatilization is not considered a major pathway for the dissipation of dinoseb from soil and water surfaces. epa.govorst.edu The compound's estimated Henry's Law constant of 5.04 x 10⁻⁴ atm-m³/mol suggests a slow rate of volatilization from water. epa.govnih.gov

Laboratory studies have measured the evaporation half-life of dinoseb from a soil surface to be 26 days. epa.gov While generally low, some volatilization losses, through a process known as codistillation, may occur from moist and acidic soil surfaces, particularly at elevated temperatures. preventcancernow.canih.gov

Table 3: Volatilization Data for Dinoseb

| Parameter | Value | Medium | Reference |

|---|---|---|---|

| Evaporation Half-life | 26 days | Soil Surface | epa.gov |

The adsorption and desorption behavior of dinoseb is strongly linked to soil composition and environmental pH. epa.govorst.edu In general, dinoseb binds weakly to moderately to soil particles. epa.govorst.edu However, its sorption capacity is significantly greater at lower pH values. orst.edu It tends to bind more strongly to soils with high clay and organic carbon content. epa.govnih.govresearchgate.net

Studies have identified organic carbon and clay contents as the most critical factors governing the adsorption process, with these two factors accounting for up to 92% of the variation in the dinoseb sorption coefficient. nih.govresearchgate.net The measured soil sorption coefficient (Koc) is typically in the range of 120-124 mL/g, signifying high mobility. preventcancernow.ca However, under acidic conditions (pH 3), a dramatically higher Koc value of 6,607 mL/g has been reported, indicating much stronger adsorption and reduced mobility. preventcancernow.canih.gov This pH-dependent sorption is a key factor in the environmental fate of dinoseb. preventcancernow.ca

Table 4: Soil Sorption Coefficient (Koc) of Dinoseb at Different pH Levels

| pH Condition | Koc Value (mL/g) | Implication | Reference |

|---|---|---|---|

| Standard Measurement | 120 - 124 | High Mobility | preventcancernow.ca |

Once in the atmosphere, dinoseb is subject to chemical degradation and transport. The primary degradation pathway is reaction with photochemically produced hydroxyl radicals. epa.gov The estimated atmospheric half-life for this reaction varies, with estimates ranging from 2.65 days to 14.1 days. epa.govcanada.ca These values suggest that dinoseb is persistent enough in the air to be transported over moderate distances from its source. canada.ca

When airborne, dinoseb is expected to exist predominantly in the gaseous phase rather than partitioning to particulate matter. canada.ca Removal from the atmosphere can occur through wet deposition, where it is washed out by rain or other precipitation. epa.gov

Table 5: Estimated Atmospheric Half-life of Dinoseb

| Degradation Process | Estimated Half-life | Reference |

|---|---|---|

| Reaction with Hydroxyl Radicals | 14.1 days | epa.gov |

Bioaccumulation and Bioconcentration Assessment in Aquatic Organisms

Dinoseb is not expected to significantly bioaccumulate or bioconcentrate in aquatic organisms. epa.govepa.govcanada.ca This is supported by its relatively low bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an organism from the surrounding water.

Reported BCF values for dinoseb are consistently low. One estimate places the BCF at 68, based on its water solubility. epa.gov Other reported values include 1.8, 3.162, and 135. orst.edupreventcancernow.caherts.ac.uk Even with the highest reported BCF of 135, studies have noted that dinoseb is taken up rapidly by fish but is also quickly eliminated when the fish are returned to clean water. orst.edu This rapid depuration indicates that dinoseb does not pose a significant risk for long-term bioaccumulation in aquatic food webs. orst.edu

Table 6: Reported Bioconcentration Factors (BCF) for Dinoseb in Aquatic Organisms

| BCF Value | Basis / Comment | Reference |

|---|---|---|

| 1.8 | Calculated | herts.ac.uk |

| 3.162 | Calculated | preventcancernow.ca |

| 68 | Estimated from water solubility | epa.gov |

Ecological Impact and Ecotoxicological Mechanisms of Dinoseb

Core Biochemical and Cellular Mechanisms of Action

Uncoupling of Oxidative Phosphorylation and Interference with Cellular Energy Synthesis

Dinoseb's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, the metabolic pathway responsible for the majority of ATP production in aerobic organisms wikipedia.orgcanada.ca. As a member of the dinitrophenol group, Dinoseb (B1670700) acts as a classical protonophore, a lipid-soluble weak acid that can transport protons across biological membranes wikipedia.orgnih.gov. In its undissociated form, it readily passes through the inner mitochondrial membrane into the mitochondrial matrix. wikipedia.org Once in the more alkaline matrix, it releases a proton and, in its negatively charged, dissociated form, is drawn back across the membrane to the more acidic intermembrane space by the electrochemical gradient. wikipedia.org This process creates a shuttle, effectively transporting protons back into the matrix and bypassing the ATP synthase enzyme complex. wikipedia.org By dissipating the proton motive force that drives ATP synthesis, Dinoseb uncouples the electron transport chain from ATP production. wikipedia.orgherts.ac.uk Consequently, the cell's ability to generate usable energy in the form of ATP is severely compromised, leading to cellular death wikipedia.orgorst.edu. This interference with cellular energy conversion is a key factor in its broad toxicity orst.edu.

Disruption of Mitochondrial Proton Gradients and Membrane Integrity

The fundamental action of Dinoseb as an uncoupler directly involves the disruption of the mitochondrial proton gradient. The electron transport chain actively pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical potential, or proton gradient, across the inner mitochondrial membrane. ourbiochemistry.com This gradient is a form of stored energy. Dinoseb compromises this by making the inner membrane permeable to protons, allowing them to leak back into the matrix without passing through ATP synthase. wikipedia.orgnih.gov This collapse of the proton gradient lowers the membrane potential, which is the driving force for ATP production. wikipedia.org Dinoseb's high affinity for the hydrophobic region of lipid bilayers facilitates this process, allowing it to permeate the membrane and disrupt its integrity. nih.govnih.gov

Ecotoxicity to Aquatic Biota

Acute and Chronic Effects on Fish Species

Dinoseb is classified as highly toxic to fish and other aquatic organisms canada.caorst.educanada.ca. Fish can rapidly absorb Dinoseb from the water, leading to acute toxic effects at very low concentrations. wikipedia.org For example, a concentration of just 0.4 parts per million (ppm) is sufficient to be lethal to small fish like goldfish. wikipedia.org The toxicity of Dinoseb to fish is influenced by environmental factors; it is more toxic in acidic water compared to neutral or alkaline conditions. wikipedia.orgorst.edu This is because the slightly acidic nature of Dinoseb allows for greater uptake in more acidic environments. wikipedia.org While Dinoseb is taken up quickly, it is also eliminated rapidly when fish are returned to clean water, suggesting it does not pose a significant risk for bioaccumulation. orst.edu

The acute toxicity of Dinoseb has been documented across various fish species, with 96-hour LC50 (the concentration lethal to 50% of the test organisms) values typically in the microgram per liter (µg/L) range.

Acute Toxicity of Dinoseb to Various Fish Species (96-hour LC50)

| Fish Species | LC50 Value (µg/L) | Reference |

|---|---|---|

| Lake Trout | 44 | orst.edu |

| Cutthroat Trout | 67 | orst.edu |

| Coho Salmon | 100 | orst.edu |

| Catfish | 118 | orst.edu |

Impacts on Aquatic Invertebrates and Algae

Dinoseb has been shown to be harmful to a range of aquatic organisms, including invertebrates and algae. canada.ca Generally, freshwater invertebrates are considered to be less sensitive to dinoseb than fish. canada.ca Studies have reported 24-hour LC50 values for freshwater invertebrates ranging from 100 to 2800 µg⋅L-1. ccme.ca For green algae, EC50 values, based on the inhibition of growth, have been recorded between 1032 to 3897 µg⋅L-1. ccme.ca The principal mode of action for dinoseb's toxicity is the uncoupling of oxidative phosphorylation, which disrupts energy synthesis in organisms. canada.ca

Table 1: Acute and Chronic Toxicity of Dinoseb to Aquatic Invertebrates and Algae

| Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|

| Freshwater Invertebrates | 24-h LC50 | 100 - 2800 | ccme.ca |

| Green Algae | EC50 (Growth Inhibition) | 1032 - 3897 | ccme.ca |

Influence of Water Chemistry on Aquatic Toxicity (e.g., pH, Hardness)

The toxicity of dinoseb to aquatic life is significantly influenced by water chemistry, particularly pH, water hardness, and temperature. ccme.ca As an ionizing substance, the toxicity of dinoseb is pH-dependent. canada.ca In more acidic water, dinoseb is more toxic to fish than in neutral or alkaline conditions. wikipedia.org This is attributed to the fact that dinoseb itself is slightly acidic. wikipedia.org While hydrolysis of dinoseb was found to be stable in solutions of pH 5, 7, and 9, its impact on aquatic organisms varies with these conditions. ccme.ca The chronic toxicity of dinoseb is also affected by water hardness and temperature, in addition to the duration of exposure and the species being tested. ccme.ca

Ecotoxicity to Terrestrial Fauna

Effects on Avian Populations

Dinoseb is recognized as being very highly toxic to birds. orst.edu Acute oral LD50 values for birds are reported to be between 7 and 9 mg/kg. orst.edu Dietary studies have established 5- to 8-day dietary LC50 values ranging from 409 ppm in quail to 515 ppm in pheasants. orst.edu These findings suggest a potential for negative impacts on local pheasant and songbird populations. orst.edu Birds are most commonly exposed to dinoseb through contaminated water sources such as small streams. wikipedia.org

Table 2: Avian Toxicity of Dinoseb

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Birds (general) | Acute Oral LD50 | 7 - 9 mg/kg | orst.edu |

| Quail | 5- to 8-day Dietary LC50 | 409 ppm | orst.edu |

| Pheasant | 5- to 8-day Dietary LC50 | 515 ppm | orst.edu |

Impacts on Soil-Dwelling Invertebrates and Microorganisms

The application of dinoseb can have significant impacts on soil-dwelling invertebrates and microorganisms. Herbicides, in general, can reduce the total microbial population within 7 to 30 days of application. mdpi.com Dinoseb, when used as an insecticide, has been shown to inhibit nitrogenase activity by 60%, 90%, and 100% at concentrations of 3 ppm, 6 ppm, and 9 ppm, respectively. mdpi.com The degradation of dinoseb in soil is variable and depends on factors such as the concentration of dinoseb, previous exposure, soil type, and pH. canada.ca Under anaerobic conditions, which can be stimulated by the addition of organic matter, a microbial consortium can completely degrade dinoseb. nih.gov However, high concentrations of nitrate in the soil can inhibit the biodegradation of dinoseb. nih.gov

Toxicity to Beneficial Insects, including Pollinators

Dinoseb is known to be toxic to bees. orst.eduresearchgate.net In addition to its phytocidal properties, dinoseb is also highly toxic to mites and several species of insects. ucanr.edu The risk to pollinators is a significant concern with the use of many pesticides. While some herbicides have low toxicity to bees, others, particularly when they are systemic and move into pollen and nectar, can alter bee behavior or increase mortality. umn.edu

Phytotoxicological Effects and Herbicide Selectivity

Dinoseb acts as a contact herbicide, meaning it kills plant tissues on contact and is not translocated within the plant from either the roots or leaves. ucanr.edu Its phytotoxic action is influenced by air temperature and the condition of the treated plants. ucanr.edu Dinoseb formulations are most toxic to broadleaf weeds. ucanr.edu The phenol forms of dinoseb are the most phytotoxic, followed by the ammonium (B1175870) salt and then the amine salts. ucanr.edu The addition of small amounts of oil can increase the phytotoxicity of dinoseb sprays, but this often reduces the margin of selectivity. ucanr.edu

The selectivity of dinoseb is partly achieved through differential wetting of plant surfaces. ucanr.edu However, some plants, such as certain legumes and grasses, exhibit physiological tolerance to the compound. ucanr.edu A study on the relative sensitivity of 66 plant species to pre-emergence applications of dinoseb found a more than 240-fold difference between the most sensitive species, shepherdspurse, and the most tolerant species, peanut. cambridge.org This study also found a significant correlation between seed size and tolerance, with large-seeded species generally being more tolerant than small-seeded species. cambridge.org Plant families also showed different responses, with Leguminosae being the most tolerant, and Solanaceae and Cruciferae being particularly susceptible. cambridge.org

Mechanisms of Photosynthesis Inhibition in Plants

Dinoseb is a potent inhibitor of photosynthesis, primarily by disrupting the light-dependent reactions within the chloroplasts. researchgate.net Its inhibitory action targets the photosynthetic electron transport chain, a critical process for converting light energy into chemical energy.

Research on isolated spinach chloroplasts has shown that dinoseb obstructs electron flow at the oxidizing side of Photosystem II (PSII). nih.gov This disruption prevents the normal transfer of electrons from water to plastoquinone, a key step in the photosynthetic process. wikipedia.org By blocking this electron flow, dinoseb effectively halts the production of ATP and NADPH, which are essential molecules for carbon dioxide fixation and the synthesis of sugars. wikipedia.org

Furthermore, dinoseb functions as an energy transfer inhibitor. nih.gov It has been demonstrated to inhibit both cyclic and non-cyclic photophosphorylation, the processes that generate ATP using light energy. nih.gov This inhibition of ATP synthesis further cripples the plant's ability to sustain metabolic activities, leading to cell death. wikipedia.org Studies have indicated that non-cyclic photophosphorylation is particularly sensitive to inhibition by dinoseb. nih.gov The compound also inhibits Mg2+-ATPase activity in chloroplasts, contributing to its role as an energy transfer inhibitor. nih.gov

Contact Herbicidal Action and Limited Systemic Translocation in Plant Systems

Dinoseb is characterized as a contact herbicide, meaning it kills the plant tissues it directly touches upon application. ucanr.eduherts.ac.uk It is not translocated, or moved, systemically throughout the plant from either the leaves or the roots. ucanr.edu This lack of mobility is a defining feature of its herbicidal action.

When applied to foliage, dinoseb remains in the treated areas, causing rapid tissue death, which often manifests as yellowing (chlorosis) and browning (necrosis). ucanr.edusbreb.org Because it does not move to other parts of the plant, such as the roots or new growth, thorough spray coverage is essential for effective weed control. The phytotoxic effect is influenced by environmental factors like air temperature and the physiological condition of the plant at the time of treatment. ucanr.edu The addition of oils or surfactants can enhance the burning effect on leaf tissues. ucanr.edu

The immobility of dinoseb within the plant means that it does not accumulate in untreated plant parts. This characteristic differentiates it from systemic herbicides, which are absorbed and transported throughout the plant's vascular system.

Differential Sensitivity and Efficacy Across Plant Species

The effectiveness of dinoseb as an herbicide varies significantly among different plant species. cambridge.org This differential sensitivity is a key factor in its use for selective weed control in certain crops. ucanr.edu Research has identified several factors that contribute to this variability, including plant family, seed size, and physiological tolerance. ucanr.educambridge.org

Studies have demonstrated a remarkable range in susceptibility. One study involving 68 plant varieties found a greater than 240-fold difference between the most sensitive species, shepherdspurse (Capsella bursa-pastoris), and the most tolerant species, peanut (Arachis hypogaea). cambridge.org Another study focusing on postemergence applications reported a more than 200-fold difference in susceptibility between the most tolerant peanut variety and the most susceptible johnsongrass (Sorghum halepense) seedlings. cambridge.org

Plant families exhibit distinct responses to dinoseb. The Leguminosae (legume family) is generally the most tolerant, while the Solanaceae (nightshade family) and Cruciferae (mustard family) are particularly susceptible. cambridge.org

Seed size is also a significant predictor of tolerance. cambridge.org Large-seeded plant species tend to be more tolerant to pre-emergence applications of dinoseb than small-seeded species. ucanr.educambridge.org This is because larger seeds have more substantial energy reserves to support the seedling during early growth, potentially allowing it to overcome the herbicidal effects. cambridge.org

| Plant Family | General Sensitivity to Dinoseb |

| Leguminosae (Legume Family) | Most Tolerant |

| Solanaceae (Nightshade Family) | Particularly Susceptible |

| Cruciferae (Mustard Family) | Particularly Susceptible |

| Grasses | Ranged from Tolerant to Most Susceptible |

This table summarizes the general sensitivity of different plant families to Dinoseb based on research findings. cambridge.orgcambridge.org

Effects on Plant Growth and Development (e.g., Seed Emergence)

Dinoseb can significantly impact plant growth and development, particularly during the early stages of the life cycle, such as seed emergence. ucanr.edu Its effects are closely linked to the differential sensitivity observed among species, especially concerning seed size. cambridge.org

As a pre-emergence herbicide, dinoseb applied to the soil can injure emerging seedlings of small-seeded crops. ucanr.edu The herbicide residue on the soil surface is toxic to these vulnerable plants as they germinate and emerge. ucanr.edu

Conversely, certain large-seeded crops, such as beans and corn, exhibit greater tolerance to pre-emergence treatments. ucanr.edu This tolerance allows for the application of dinoseb after planting but before the crop emerges to control early-germinating weeds. ucanr.edu The correlation between larger seed size and increased tolerance is a consistent finding in research on dinoseb's effects. cambridge.org The herbicidal impact is on the growth of both the shoots and roots of susceptible plants. cambridge.org

Non Human Organismal and Developmental Research on Dinoseb

Reproductive System Impacts in Laboratory Animal Models

Dinoseb (B1670700) has been shown to adversely affect the reproductive systems of laboratory animals, with distinct consequences for male and female endpoints.

Studies in laboratory animals have identified dinoseb as a testicular toxicant. nih.gov In male rats, exposure has been linked to significant pathological changes, including diffuse tubular atrophy of the testes. epa.gov Research has documented a range of adverse effects on male reproductive organs, such as degeneration of the testes and hypospermatogenesis (a low sperm count). publications.gc.ca

Prolonged exposure through diet has been shown to induce testicular toxicity, potentially affecting the early stages of spermatogenesis and leading to infertility in rats. nih.gov Administration via gavage is thought to disrupt spermiogenesis or the maturation process of sperm within the epididymis, with testicular spermatids being the most likely target cells. nih.gov Specific effects on sperm parameters include a decreased number of sperm, reduced epididymal motility, abnormal sperm morphology, and decreased motile sperm rate. health.state.mn.us Some studies have reported complete reproductive failure in males following treatment. health.state.mn.us

| Animal Model | Observed Male Reproductive Endpoints | Citation(s) |

|---|---|---|

| Rat | Diffuse tubular atrophy of testes, testicular toxicity, disturbed spermiogenesis, decreased sperm count and motility, abnormal sperm morphology, infertility. | nih.govepa.govhealth.state.mn.us |

| Mouse | Degeneration of the testes, hypospermatogenesis. | publications.gc.ca |

In female laboratory animals, dinoseb exposure has been associated with diminished reproductive success. Studies on rats exposed to dinoseb through their diet revealed effects such as decreased fertility and poor survival of newborns. orst.edu A decrease in the gestation index has also been identified as a key endpoint of concern. canada.ca Research has also noted a slight, though not statistically significant, reduction in the number of progeny in the F1 generation. publications.gc.ca

Developmental and Teratogenic Outcomes in Experimental Vertebrate Models

Dinoseb is recognized as a significant developmental toxicant, capable of inducing a range of adverse outcomes from embryotoxicity to severe fetal malformations in several vertebrate species. scispace.comepa.gov

Exposure to dinoseb during gestation has been shown to cause embryotoxic effects and a wide array of fetal abnormalities in rats, mice, and rabbits. orst.eduscispace.com Common findings across species include decreased fetal body weight and growth retardation. orst.eduscispace.com

In rats, observed effects include skeletal variations and delayed ossification. scispace.comnih.gov Specific malformations such as microphthalmia (abnormally small eyes) have been noted. nih.govresearchgate.net

In mice, studies have reported skeletal variations like supernumerary ribs (extra ribs) and vertebrae, fused ribs or vertebrae, and absent or unossified sternebrae. scispace.com Other significant teratogenic effects observed include cleft palate. scispace.comniph.go.jp

Rabbit models have shown a high susceptibility to dinoseb-induced teratogenicity. orst.eduepa.gov The primary malformations documented involve the neurological and skeletal systems. epa.gov These include neural tube defects such as dyscrania (malformation of the skull) associated with hydrocephaly (fluid buildup in the brain), scoliosis (curvature of the spine), kyphosis (hunchback curvature), and malformed or fused vertebrae. scispace.comniph.go.jp

| Animal Model | Observed Embryotoxic and Teratogenic Effects | Citation(s) |

|---|---|---|

| Rat | Decreased fetal body weight, delayed skeletal ossification, skeletal variations, microphthalmia. | scispace.comnih.govresearchgate.net |

| Mouse | Decreased fetal body weight, skeletal variations (supernumerary/fused ribs/vertebrae), cleft palate. | scispace.comniph.go.jp |

| Rabbit | Neural tube defects (dyscrania, hydrocephaly, encephalocele), skeletal malformations (scoliosis, kyphosis, fused vertebrae). | scispace.comepa.govniph.go.jp |

The developmental toxicity of dinoseb varies remarkably among different animal species. researchgate.netnih.govresearchgate.net Research indicates that rabbits exhibit a greater susceptibility to the developmental effects of dinoseb compared to rats and mice. publications.gc.caniph.go.jp Teratogenic effects, including eye defects and neural malformations, were observed in rabbits, which contributed to the regulatory actions taken against the compound. researchgate.netniph.go.jp

While teratogenicity has been detected across species, the conditions under which it occurs differ. nih.govresearchgate.net In rats, teratogenic effects like microphthalmia were reported with dietary administration. researchgate.net In mice, teratogenicity was observed following gavage, intraperitoneal, or subcutaneous administration. nih.govresearchgate.net In rabbits, both gavage and dermal exposure routes have been shown to produce fetal malformations. nih.govresearchgate.net This suggests that species-specific metabolic or physiological differences play a crucial role in the manifestation of dinoseb-induced developmental toxicity.

The route of administration is a critical factor influencing the developmental toxicity of dinoseb. scispace.comnih.gov Studies have shown that different exposure pathways can lead to different outcomes, even within the same species. For instance, some early research reported that dinoseb was teratogenic in mice when injected intraperitoneally or subcutaneously but not when given by gavage. niph.go.jp However, later studies did confirm the teratogenic potential of gavage doses in mice. researchgate.netresearchgate.net

In rats, the method of administration also dictates the toxicological profile. Gavage studies confirmed teratogenic potential, leading to external and skeletal malformations, whereas dietary administration up to comparable levels did not induce teratogenicity in the same study. nih.govresearchgate.net This highlights that the exposure scenario is a key determinant of risk. In rabbits, fetal malformations have been produced by both gavage and dermal exposure, underscoring the importance of evaluating anticipated routes of human exposure for risk assessment. niph.go.jpniph.go.jp

Systemic Organ Pathology in Non-Human Models

Hepatic and Renal System Alterations

Studies in laboratory animals have demonstrated that the liver and kidneys are susceptible to damage following dinoseb exposure. scbt.com In rats fed dinoseb, histological examinations revealed slight degenerative changes in the kidneys and cloudy swelling in the liver cells. inchem.org Similarly, the offspring of female rats administered dinoseb showed morphological abnormalities in their kidneys, although renal function and morphology reportedly returned to normal later on. researchgate.net

Long-term exposure studies have also highlighted the carcinogenic potential of dinoseb in the liver. In one study, female mice administered moderate to high doses of dinoseb developed liver cancer. scbt.comorst.edu However, another study found that while dinoseb induced hepatocellular tumors in mice at a slightly greater incidence than in controls, the increase was not statistically significant or dose-related. publications.gc.ca Breakdown products of dinoseb have been found in the liver and kidneys following its metabolism. scbt.com Prolonged or repeated exposure to nitrophenols, the class of chemicals to which dinoseb belongs, may lead to kidney and liver damage. scbt.com

Summary of Hepatic and Renal Effects of Dinoseb in Non-Human Models

| Organ System | Animal Model | Observed Pathological Changes | Citation |

|---|---|---|---|

| Hepatic (Liver) | Rats | Cloudy swelling of liver cells. | inchem.org |

| Hepatic (Liver) | Female Mice | Induced liver cancer at moderate to high doses. | scbt.comorst.edu |

| Renal (Kidney) | Rats | Slight degenerative changes. | inchem.org |

| Renal (Kidney) | Rat Offspring | Morphologic abnormalities (which later resolved). | researchgate.net |

Endocrine System Perturbations

Dinoseb is recognized as an endocrine-disrupting chemical, with studies indicating significant effects on the reproductive and thyroid systems of non-human models. researchgate.netcanada.ca In male rats, exposure has been linked to decreased thyroid gland weights. canada.cahealth.state.mn.us Reproductive toxicity is a key concern, with reports of testicular atrophy, decreased sperm counts, and the presence of abnormal sperm in male rats and mice. researchgate.nethealth.state.mn.us

The endocrine-disrupting properties of dinoseb were a significant factor in the suspension of its registration by the U.S. Environmental Protection Agency (EPA). researchgate.net While effects on the endocrine system have been identified, some assessments suggest that the available information is not fully sufficient to characterize the extent of the risk. canada.ca

Summary of Endocrine System Effects of Dinoseb in Non-Human Models

| Endocrine Gland/System | Animal Model | Observed Perturbations | Citation |

|---|---|---|---|

| Thyroid Gland | Male Rats | Decreased thyroid gland weight. | canada.cahealth.state.mn.us |

| Male Reproductive System | Rats and Mice | Decreased sperm count and abnormal sperm shape. | researchgate.net |

| Male Reproductive System | Mice | Testicular atrophy and degeneration. | health.state.mn.us |

Neurological Effects

Neurological and developmental effects have been observed in the offspring of animals exposed to dinoseb during gestation. scbt.comorst.edu Newborn rats exposed at low feeding levels exhibited neurological problems and skeletal deformities. orst.edu In rabbits, exposure to dinoseb resulted in neural malformations in fetuses, a finding that contributed to its ban by the U.S. EPA. researchgate.net

Studies on neurobehavioral outcomes have produced varied results. While some research noted increased locomotor activity in adult rats, other studies using a series of neurotoxicity tests, such as the Functional Observational Battery (FOB), reported no significant effects at certain dose levels. health.state.mn.us Short-term exposure to dinoseb may also affect the central nervous system. nih.gov

Summary of Neurological Effects of Dinoseb in Non-Human Models

| Animal Model | Life Stage | Observed Effects | Citation |

|---|---|---|---|

| Rats | Newborn | Neurological problems and skeletal deformities. | scbt.comorst.edu |

| Rabbits | Fetus | Neural malformations. | researchgate.net |

| Rats | Adult | Increased locomotor activity (in some studies). | health.state.mn.us |

| Rats | Adult | No effects reported in Functional Observational Battery (FOB) tests at certain doses. | health.state.mn.us |

Immunological Responses

Research in laboratory animals indicates that dinoseb has the potential to adversely affect the immune system. scbt.comresearchgate.net Studies have suggested that prolonged or repeated exposure may lead to immune system damage. nih.gov

In a specific study involving hamsters, a single high dose of dinoseb was found to markedly depress both the cellular and humoral immune responses. health.state.mn.us However, it has also been noted that the immunotoxicity of dinoseb has not been adequately and comprehensively evaluated, suggesting that further research is needed to fully understand its impact on immune function. health.state.mn.us

Summary of Immunological Responses to Dinoseb in Non-Human Models

| Animal Model | Type of Immune Response | Observed Effects | Citation |

|---|---|---|---|

| Hamsters | Cellular and Humoral Immunity | Markedly depressed immune response following a single high dose. | health.state.mn.us |

| Laboratory Animals (General) | General Immune System | Potential to cause damage to the immune system. | scbt.comresearchgate.net |

Ocular System Pathology

Dinoseb has been shown to have the potential to cause damage to the eyes in non-human models. scbt.com Developmental toxicity studies have reported specific ocular malformations. For instance, an increased incidence of microphthalmia, a condition characterized by abnormally small eyes, was reported in rats fed dinoseb. researchgate.net

Eye defects were also noted in rabbits, which, along with neural malformations, played a role in the regulatory actions taken against the herbicide. researchgate.net Furthermore, cataracts have been reported in animal experiments following exposure to dinoseb. nih.gov

Summary of Ocular System Pathology from Dinoseb in Non-Human Models

| Animal Model | Observed Pathology | Citation |

|---|---|---|

| Rats | Microphthalmia (abnormally small eyes). | researchgate.net |

| Rabbits | General eye defects. | researchgate.net |

| Laboratory Animals (General) | Cataracts. | nih.gov |

Analytical Methodologies and Environmental Monitoring Research

Advanced Spectroscopic and Chromatographic Techniques for Detection and Quantification

The detection and quantification of Dinoseb-diolamine in environmental matrices primarily rely on methods developed for its active component, dinoseb (B1670700). As a salt, this compound dissociates in the environment and during analysis, making dinoseb the target analyte. canada.ca A range of sophisticated chromatographic techniques, often coupled with mass spectrometry, have been established for its trace-level detection.

Chromatographic Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the determination of dinoseb in complex samples such as agricultural products, livestock, and seafood. nih.gov A typical LC-MS/MS method involves sample extraction with a solvent like acetone, followed by a liquid-liquid partitioning cleanup step. nih.gov Further cleanup may be performed using a PSA (primary secondary amine) mini-column. nih.gov The analysis is commonly carried out on a C18 column with detection by mass spectrometry using negative ion electrospray ionization. nih.gov This technique offers high sensitivity and selectivity, with limits of quantitation reported as low as 0.001 µg/g in various food matrices. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides enhanced resolution and speed for analyzing dinoseb in environmental waters. koreascience.kr Methods have been developed that utilize either direct injection of the water sample or a pre-concentration step using solid-phase extraction (SPE). koreascience.kr The SPE method significantly lowers the detection limits, achieving limits of quantification (LOQs) of 0.0001-0.0002 µg/L, whereas the direct injection method has an LOQ of 0.01 µg/L. koreascience.kr The SPE UPLC-MS/MS method is suitable for ultra-trace residue analysis, while the direct injection method can be used for routine monitoring where lower sensitivity is adequate. koreascience.kr

Gas Chromatography (GC): Historically, gas chromatography with an electron capture detector (GC-ECD) has been used to determine dinoseb residues in crops and soil. nih.gov This method requires a derivatization step, treating the sample with diazomethane (B1218177) to form the methyl ether of dinoseb before analysis. nih.gov The technique is highly sensitive, capable of quantifying residues as low as 20 picograms. nih.gov

Spectroscopic Techniques:

While chromatographic methods are the primary tools for the quantification of dinoseb in environmental and biological samples, spectroscopic techniques are fundamental in the broader chemical analysis field for structural elucidation and the detection of nitroaromatic compounds. researchgate.netmdpi.com Techniques such as Raman spectroscopy and ion mobility spectrometry (IMS) have been reviewed for their effectiveness in detecting explosives, which share chemical similarities with dinitrophenolic compounds like dinoseb. researchgate.netmdpi.com However, for routine environmental monitoring and quantification of dinoseb, the literature is dominated by the more established and highly sensitive chromatographic methods coupled with mass spectrometry. nih.govkoreascience.krnih.gov

Interactive Table: Analytical Methods for Dinoseb Detection Select a method from the dropdown to see more details.

Select Analytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Description | Citation |

|---|---|---|

| Application | Agricultural products, livestock products, seafood | nih.gov |

| Separation Column | C18 | nih.gov |

| Detection | Negative ion electrospray ionization MS | nih.gov |

| Limit of Quantitation (LOQ) | 0.001 µg/g | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

| Parameter | Description | Citation |

|---|---|---|

| Application | Environmental water (surface water) | koreascience.kr |

| Sample Preparation | Direct Injection (DI) or Solid-Phase Extraction (SPE) | koreascience.kr |

| Limit of Quantitation (LOQ) | 0.01 µg/L (DI); 0.0001-0.0002 µg/L (SPE) | koreascience.kr |

Gas Chromatography with Electron Capture Detection (GC-ECD)

| Parameter | Description | Citation |

|---|---|---|

| Application | Crops and soil | nih.gov |

| Key Feature | Requires derivatization to the methyl ether | nih.gov |

| Sensitivity | Down to 20 picograms | nih.gov |

Environmental Monitoring Data and Identified Gaps in Current Surveillance

Environmental monitoring for dinoseb has been sporadic, with available data often being historical or limited in scope. canada.ca A significant challenge in assessing the current environmental presence of dinoseb is the lack of comprehensive, up-to-date surveillance programs in many regions. canada.ca

Monitoring Data:

Historical data on dinoseb concentrations in the Canadian environment exist from the period when it was actively used as an herbicide. canada.ca More recent monitoring efforts are limited. For instance, surface water monitoring conducted in Quebec between 2003 and 2005 showed no detection of dinoseb, with a method detection limit (MDL) of 0.04 µg/L. canada.ca However, a separate analysis of 114 surface water samples using a more sensitive UPLC-MS/MS method did find detectable levels of dinoseb in 17 of the samples, with concentrations ranging from 0.0005 µg/L to 0.045 µg/L. koreascience.kr In Canada, recent monitoring data for drinking water from various municipalities showed no detection of dinoseb. canada.ca

Identified Gaps in Surveillance:

A key finding from a 2021 Canadian government screening assessment is the identification of significant gaps in environmental monitoring. canada.ca The report explicitly states that while there is some historical and limited recent data for surface water, there is no current data for dinoseb concentrations in air, sediment, or soil in Canada. canada.ca This lack of information makes it difficult to conduct a complete environmental exposure assessment. Given that dinoseb is expected to biodegrade slowly and has the potential to leach through soil, the absence of monitoring in soil and sediment is a critical data gap. canada.caepa.gov

Interactive Table: Summary of Environmental Monitoring Data for Dinoseb Click on a data point to highlight the row.

| Environmental Medium | Region/Study | Time Period | Findings | Citation |

|---|---|---|---|---|

| Surface Water | Quebec, Canada | 2003-2005 | Not detected in any samples | canada.ca |

| Surface Water | General Environmental Study | Undisclosed | Detected in 17 of 114 samples (0.0005-0.045 µg/L) | koreascience.kr |

| Drinking Water | Various Municipalities, Canada | Recent (pre-2021) | Not detected | canada.ca |

| Air, Sediment, Soil | Canada | Current | Identified as a data gap; no current monitoring data available | canada.ca |

Predictive Modeling Approaches for Environmental Concentration and Exposure Assessment

In the absence of comprehensive monitoring data, predictive modeling serves as a crucial tool for estimating the environmental fate, concentration, and potential exposure risks of dinoseb. canada.ca Various modeling approaches have been employed to support risk assessments.

Environmental Fate and Distribution Modeling: Fugacity-based models, such as the Equilibrium Criterion (EQC) model, are used to predict how a chemical will partition among different environmental compartments (air, water, soil, sediment). canada.ca For dinoseb, fugacity modeling indicates that when it is released into water, it is predicted to largely remain in the water compartment. canada.ca However, these models have limitations; they typically use the neutral form of the chemical for calculations. canada.ca Since dinoseb has a pKa of 4.47, it will exist predominantly in its dissociated, charged form at the pH of most natural waters (pH 6 to 9), which could alter its behavior and partitioning to sediment compared to the model's prediction. canada.ca

Exposure and Risk Modeling: To assess risks from industrial uses, an exposure analysis was conducted in Canada to estimate the predicted environmental concentration (PEC) of dinoseb in surface water. canada.ca This PEC was then used in a risk quotient analysis, which indicated a possible risk of harm to aquatic organisms. canada.ca Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been used to assess hazard, with results indicating that dinoseb has the potential for adverse effects in aquatic life at low concentrations. canada.ca

Ecotoxicological Effect Modeling: Beyond predicting environmental concentrations, models are used to better understand the toxic effects of dinoseb on organisms. nih.govnih.gov Researchers have applied parametric regression models, such as a four-parameter logistic model, to describe the complete concentration-response relationship for endpoints like survival time and reproduction in organisms such as Daphnia magna. nih.govnih.gov This approach provides a more detailed assessment of toxicity across a range of concentrations than traditional single-point estimates like the No-Observed-Effect Concentration (NOEC). nih.gov Such models can be used to derive alternative, statistically-based no-effect values. nih.gov

Table: Predictive Modeling Approaches for Dinoseb

| Modeling Approach | Purpose | Key Findings/Application | Citation |

|---|---|---|---|

| Fugacity Modeling (EQC) | Predicts environmental distribution | When released to water, dinoseb is predicted to remain in the water compartment. | canada.ca |

| Exposure Analysis | Estimates Predicted Environmental Concentration (PEC) | Used to calculate a risk quotient for aquatic organisms based on industrial releases. | canada.ca |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity based on chemical structure | Indicates potential for adverse effects in aquatic organisms at low concentrations. | canada.ca |

Ecological Risk Assessment Frameworks and Methodological Innovations

Application of Ecological Risk Assessment Frameworks to Dinoseb (B1670700)

Ecological risk assessments for dinoseb are structured processes that evaluate the likelihood of adverse ecological effects occurring from exposure to this chemical. researchgate.netepa.gov These frameworks typically involve problem formulation (hazard identification), an analysis phase (exposure and effects assessment), and risk characterization. researchgate.net For dinoseb, this process considers its chemical properties, uses, environmental fate, and hazardous effects on various organisms. canada.cacanada.ca

Dinoseb has been subject to screening assessments by regulatory bodies like Health Canada and Environment and Climate Change Canada, under frameworks such as the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca These assessments concluded that dinoseb poses a risk to the environment. canada.cacanada.ca The Organisation for Economic Co-operation and Development (OECD) Cooperative Chemicals Programme has also assessed dinoseb, and their Screening Information Dataset Initial Assessment Report (SIAR) has been a key source of information for national assessments. canada.cacanada.ca

The risk assessment for dinoseb identifies it as a reactive, non-narcotic chemical that interferes with energy synthesis by uncoupling oxidative phosphorylation. canada.cacanada.ca It is recognized as hazardous to a wide range of aquatic organisms, birds, and mammals, with observed effects on reproduction, survival, and growth at low concentrations. canada.caorst.edu Although its use as a herbicide has been discontinued (B1498344) in many countries, its application as a polymerization retarder in industrial processes remains a source of potential environmental release. canada.cacanada.ca

A key component of the risk assessment is the exposure analysis, which estimates the predicted environmental concentration (PEC) of dinoseb in environmental compartments like surface water. canada.ca Risk is then characterized by comparing the PEC with the predicted no-effect concentration (PNEC), often through a risk quotient analysis. canada.ca For dinoseb, these analyses have indicated a potential for harm to aquatic organisms from industrial releases. canada.ca

Key Findings from Dinoseb Ecological Risk Assessments:

| Assessment Aspect | Finding | Source |

| Hazard Identification | Dinoseb is a reactive chemical that uncouples oxidative phosphorylation, interfering with energy synthesis. | canada.cacanada.ca |

| Effects Assessment | Hazardous to aquatic organisms, birds, and mammals, causing reproductive and developmental toxicity, and affecting survival and growth at low concentrations. | canada.cacanada.caorst.edu |

| Exposure Assessment | Potential for continuous release to surface water from industrial uses as a polymerization retarder. | canada.cacanada.ca |

| Risk Characterization | Risk quotient analysis indicates a possible risk of harm to aquatic organisms from industrial releases. | canada.ca |

| Persistence | Persists in water, with slow hydrolysis and moderate photolysis rates. Not readily biodegradable. | canada.ca |

| Bioaccumulation | Considered to have a low potential for bioaccumulation in aquatic organisms. | canada.cacanada.ca |

Weight-of-Evidence Approaches in Ecological Hazard Characterization

For dinoseb, the weight of evidence includes data from:

Empirical studies: Laboratory and field studies on the toxicity of dinoseb to different organisms. canada.cacanada.ca

In vitro assays: High-throughput screening assays that provide mechanistic insights. canada.cacanada.ca

Quantitative Structure-Activity Relationship (QSAR) modeling: Predictive models that estimate toxicity based on chemical structure. canada.cacanada.ca

Environmental monitoring data: Historical data on dinoseb concentrations in the environment. canada.ca

Environmental fate studies: Information on the persistence and transport of dinoseb in various environmental media. canada.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in the ecological risk assessment of chemicals like dinoseb. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.net For dinoseb, QSAR modeling provides a cost-effective way to predict its ecotoxicological effects, especially when experimental data is limited. canada.cacanada.ca

The application of QSAR in the assessment of dinoseb is part of a broader trend towards using alternative methodologies to reduce reliance on animal testing and to screen large numbers of chemicals for potential hazards. researchgate.net

Integration of High-Throughput In Vitro Assays in Ecological Hazard Screening (e.g., ToxCast, Tox21)

High-throughput in vitro screening programs, such as the U.S. Environmental Protection Agency's (EPA) ToxCast and the multi-agency Tox21 program, play a significant role in the ecological hazard screening of dinoseb. canada.cacanada.catox21.gov These programs utilize automated assays to rapidly test thousands of chemicals for their potential to disrupt biological pathways. nih.govmdpi.com

For dinoseb, data from ToxCast and Tox21 have provided supporting evidence for its mechanism of action. canada.cacanada.ca Specifically, assays have confirmed its role in mitochondrial membrane depolarization, which is the underlying mechanism of oxidative phosphorylation uncoupling. canada.cacanada.ca Furthermore, zebrafish assays within these programs have provided data on the developmental effects of dinoseb. canada.cacanada.ca

The integration of these high-throughput in vitro data into ecological risk assessments provides several advantages:

Mechanistic Insights: They help to elucidate the molecular initiating events and pathways of toxicity. canada.cacanada.ca

Prioritization: They can be used to prioritize chemicals for further in-depth testing. nih.gov

Reduced Animal Testing: They offer an alternative to traditional animal toxicity studies. nih.gov

The results from these in vitro assays are a valuable line of evidence in the weight-of-evidence approach for characterizing the ecological hazards of dinoseb. canada.ca

High-Throughput In Vitro Assay Findings for Dinoseb:

| Assay Program | Finding | Implication for Ecological Hazard | Source |

| ToxCast/Tox21 | Mitochondrial membrane depolarization | Confirms mechanism of uncoupling oxidative phosphorylation | canada.cacanada.ca |

| ToxCast/Tox21 | Developmental effects in zebrafish assays | Indicates potential for reproductive and developmental toxicity in aquatic organisms | canada.cacanada.ca |

| ToxCast/Tox21 | Protein and DNA binding | Suggests molecular mechanisms associated with high hazard in aquatic organisms | canada.ca |

Research Gaps and Future Perspectives in Dinoseb Diolamine Science

Comprehensive Elucidation of Metabolite Profiles and Subsequent Environmental Fates

A significant research gap exists in the complete characterization of Dinoseb-diolamine's metabolic and degradation pathways. Following dissociation, the environmental fate of the resulting dinoseb (B1670700) molecule is of primary concern. It is known that dinoseb persists in water, where it hydrolyzes slowly and is not readily biodegradable. canada.ca Degradation via photolysis can occur at a moderate rate, but this process is variable and dependent on environmental conditions like water depth and turbidity. canada.ca In soil, dinoseb is degraded slowly by bacteria and has the potential to leach into groundwater. epa.govepa.gov

While early studies in animal models identified some biotransformation products, such as 2-(2-hydroxy-1-methylpropyl)-4,6-dinitrophenol, a complete profile of metabolites in environmentally relevant organisms (e.g., soil microbes, aquatic invertebrates, plants) is lacking. nih.gov Future research must prioritize the identification and quantification of these metabolites to determine their own toxicological profiles and environmental persistence. Understanding the complete degradation pathway is crucial, as intermediate compounds may be more mobile, persistent, or toxic than the parent dinoseb molecule.

Table 1: Known Environmental Persistence Characteristics of Dinoseb

| Environmental Compartment | Persistence Factor | Description | Citation |

|---|---|---|---|

| Water | Persistence | Expected to persist; slow hydrolysis and not readily biodegradable. | canada.ca |

| Photolysis | Can occur at a moderate rate, but is highly variable. | canada.ca | |

| Soil | Biodegradation | Degraded slowly by soil bacteria. | epa.gov |

| Leaching Potential | Weakly binds to soil, making leaching into groundwater possible. | epa.govepa.gov | |

| Air | Persistence | Slightly persistent, but significant releases are not expected. | canada.ca |

| Bioaccumulation | Aquatic Organisms | Not expected to bioaccumulate. | canada.cacanada.ca |

Long-Term Ecological Impact Studies in Diverse Environmental Compartments

The acute toxicity of dinoseb to a range of organisms is well-documented; it is known to be highly toxic to birds, mammals, and aquatic life. epa.govherts.ac.uk Its mechanism of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production, a process fundamental to most forms of life. canada.canih.gov However, the majority of existing data focuses on short-term, high-concentration exposures. A critical research gap is the lack of long-term studies that assess the chronic, sublethal effects of low-level dinoseb exposure in various environmental compartments, including soil, sediment, and aquatic ecosystems. canada.ca

Future ecological impact studies should be designed to investigate the effects of chronic exposure on sensitive life stages, reproductive success, and population dynamics of keystone species. canada.ca There is a need for integrated studies that examine how dinoseb's persistence in water and soil translates to long-term stress on entire ecosystems, potentially leading to shifts in community structure and loss of biodiversity. canada.ca Such research is essential for understanding the true ecological risk posed by its continued presence in the environment from industrial uses or historical contamination.

Development of Refined Predictive Models for Environmental Behavior and Ecological Risk

Predictive modeling is an essential tool for assessing the environmental risk of chemicals, especially when empirical data is limited. nih.gov For dinoseb, quantitative structure-activity relationship (QSAR) models have been used to estimate its effects. canada.ca However, there is a substantial need to develop more refined and validated models that are specifically parameterized for dinitrophenolic compounds.

Future modeling efforts should move beyond standard predictions to incorporate the unique physicochemical properties of dinoseb, such as its:

Persistence and degradation kinetics: Models should account for the slow biodegradation and variable photolysis rates observed in different environmental media. canada.caepa.gov

Leaching potential: Enhanced models are needed to more accurately predict its mobility in different soil types and under various climatic conditions. herts.ac.ukeuropa.eu

Specific mode of action: Integrating the mechanism of uncoupling oxidative phosphorylation into toxicodynamic models could provide more accurate predictions of sublethal effects across different species. canada.ca

Developing these sophisticated models will require new, high-quality experimental data on dinoseb's behavior. frontiersin.orgepa.gov The goal is to create a robust predictive framework that can accurately forecast its environmental distribution and ecological risk under diverse release scenarios, aiding in the management of its industrial applications.

Exploration of this compound's Role in Emerging Chemical Synthesis and Industrial Applications

Following its ban as a herbicide in many parts of the world, the primary remaining use of dinoseb is as a polymerization inhibitor, particularly in the production of styrene. canada.cawikipedia.org In this application, it prevents the premature, thermally induced polymerization of monomers during purification processes. wikipedia.org While this is a well-established industrial use, there is a significant opportunity to explore other potential applications in chemical synthesis where its unique properties could be leveraged.

The future perspective in this area involves investigating dinoseb as a building block or reagent in specialized chemical manufacturing. Its nitro-substituted phenolic structure could make it a precursor for the synthesis of other complex organic compounds, such as certain dyes, pharmaceuticals, or specialty polymers. Research could focus on controlled chemical modifications of the dinoseb molecule to create new functional materials. Any exploration of new applications must, however, be paired with a rigorous "cradle-to-grave" lifecycle assessment to ensure that its use does not lead to new avenues of environmental release. The goal is to responsibly harness its chemical properties in highly controlled industrial settings where environmental and human exposure can be minimized.

Q & A

Basic Research Question: What are the key physicochemical properties of dinoseb-diolamine that influence its stability and reactivity in experimental settings?

Methodological Guidance:

- Approach: Use spectroscopic techniques (e.g., NMR, FTIR) to characterize hydrogen bonding and ionic interactions between dinoseb (a dinitrophenol herbicide) and diolamine. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability .

- Data Interpretation: Compare degradation profiles under varying pH and temperature conditions to identify instability thresholds. Reference solvent polarity effects on solubility using Hansen solubility parameters .

Basic Research Question: How can researchers design a controlled synthesis protocol for this compound to ensure reproducibility?

Methodological Guidance:

- Experimental Design: Optimize molar ratios of dinoseb and diolamine in a solvent system (e.g., ethanol/water). Monitor reaction progress via UV-Vis spectroscopy to track phenolic group neutralization. Include purity checks using HPLC with a C18 column .

- Controls: Use inert atmosphere conditions to prevent oxidation byproducts. Validate reproducibility through triplicate trials with statistical analysis (e.g., RSD < 5%) .

Advanced Research Question: What mechanistic pathways explain this compound’s herbicidal activity at the molecular level?

Methodological Guidance:

- Hypothesis Testing: Conduct in vitro assays to evaluate inhibition of mitochondrial electron transport in plant cells. Compare this compound’s binding affinity to isolated chloroplasts vs. free dinoseb using isothermal titration calorimetry (ITC) .

- Contradiction Analysis: Address discrepancies in literature about protonophoric activity by varying membrane lipid compositions in model systems (e.g., liposomes) .

Advanced Research Question: How can conflicting data on this compound’s environmental toxicity be resolved?

Methodological Guidance:

- Systematic Review: Meta-analyze LC50 values from aquatic toxicity studies, stratifying by organism type (e.g., algae vs. fish) and exposure duration. Use sensitivity analysis to identify confounding variables (e.g., dissolved organic carbon content) .

- Experimental Replication: Design mesocosm experiments simulating natural water chemistries to validate lab-scale findings .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Guidance:

- Risk Mitigation: Follow OSHA guidelines for dinitrophenol derivatives: use fume hoods, nitrile gloves, and emergency eyewash stations. Monitor airborne particulates with real-time sensors .

- Training: Implement mandatory SOP reviews and spill-response drills. Document LD50 thresholds for emergency toxicology reporting .

Advanced Research Question: How does this compound interact with soil microbial communities under anaerobic conditions?

Methodological Guidance:

- Experimental Design: Use 16S rRNA sequencing to profile microbial diversity in soil microcosms treated with this compound. Pair with metabolomics (LC-MS) to track degradation intermediates .

- Data Contradictions: Resolve conflicting biodegradation rates by controlling for soil organic matter and redox potential. Apply mixed-effects models to account for spatial heterogeneity .

Basic Research Question: What analytical methods are most effective for quantifying this compound residues in complex matrices?

Methodological Guidance:

- Method Optimization: Validate a QuEChERS-based extraction followed by LC-MS/MS quantification. Compare recovery rates in plant tissues vs. water samples using matrix-matched calibration .

- Limitations: Address ion suppression in high-salinity matrices by diluting extracts or applying post-column infusion .

Advanced Research Question: What computational models predict this compound’s adsorption behavior in different soil types?

Methodological Guidance:

- Model Selection: Apply density functional theory (DFT) to simulate interactions between this compound and clay minerals (e.g., montmorillonite). Validate predictions against batch adsorption experiments .

- Contradiction Analysis: Reconcile discrepancies between Langmuir and Freundlich isotherm fits by testing site-energy heterogeneity assumptions .

Basic Research Question: How can researchers minimize experimental artifacts when studying this compound’s photodegradation?

Methodological Guidance:

- Controls: Use actinometric filters (e.g., potassium ferrioxalate) to calibrate light intensity in photoreactors. Include dark controls to isolate thermal degradation effects .

- Artifact Mitigation: Pre-screen solvents for UV transparency and avoid quartz cells if studying λ < 250 nm .

Advanced Research Question: What interdisciplinary approaches enhance understanding of this compound’s ecotoxicological impacts?

Methodological Guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.